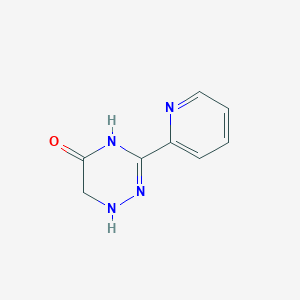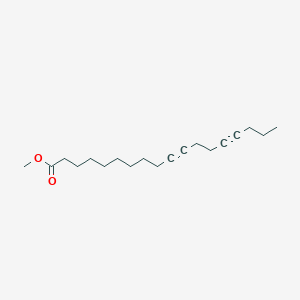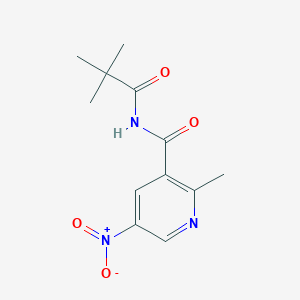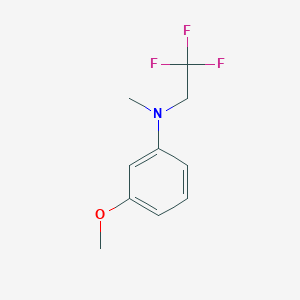
3-Methoxy-N-methyl-N-(2,2,2-trifluoroethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-N-methyl-N-(2,2,2-trifluoroethyl)aniline is an organic compound with the molecular formula C10H12F3NO It is characterized by the presence of a methoxy group (-OCH3), a methyl group (-CH3), and a trifluoroethyl group (-CF3CH2-) attached to an aniline backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-N-methyl-N-(2,2,2-trifluoroethyl)aniline typically involves the reaction of 3-methoxyaniline with 2,2,2-trifluoroethylamine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Starting Materials: 3-methoxyaniline and 2,2,2-trifluoroethylamine.
Catalyst: Commonly used catalysts include iron porphyrin or other transition metal complexes.
Solvent: Ethanol or methanol.
Reaction Conditions: Heating the reaction mixture to temperatures around 60-80°C for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
3-Methoxy-N-methyl-N-(2,2,2-trifluoroethyl)aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aniline derivatives.
科学的研究の応用
3-Methoxy-N-methyl-N-(2,2,2-trifluoroethyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-Methoxy-N-methyl-N-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The methoxy group may participate in hydrogen bonding and other interactions with proteins and enzymes, modulating their activity.
類似化合物との比較
Similar Compounds
- 2-Methyl-3-(trifluoromethyl)aniline
- 3-Methoxy-N-(2,2,2-trifluoroethyl)aniline
- 4-Methyl-N-(2,2,2-trifluoroethyl)aniline
Uniqueness
3-Methoxy-N-methyl-N-(2,2,2-trifluoroethyl)aniline is unique due to the presence of both methoxy and trifluoroethyl groups, which confer distinct chemical and physical properties. These functional groups can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
60036-83-1 |
|---|---|
分子式 |
C10H12F3NO |
分子量 |
219.20 g/mol |
IUPAC名 |
3-methoxy-N-methyl-N-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C10H12F3NO/c1-14(7-10(11,12)13)8-4-3-5-9(6-8)15-2/h3-6H,7H2,1-2H3 |
InChIキー |
WNBBYJNHBGAOLR-UHFFFAOYSA-N |
正規SMILES |
CN(CC(F)(F)F)C1=CC(=CC=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


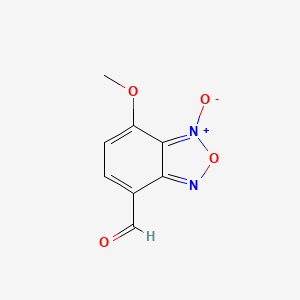

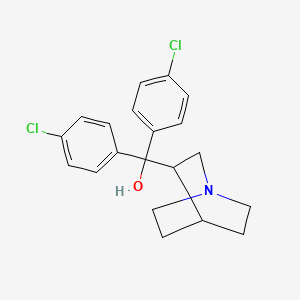
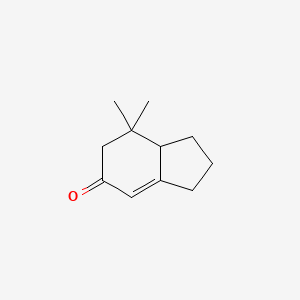
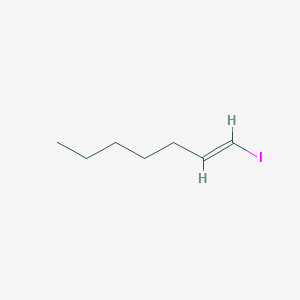
![Anthracene, 9-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14610164.png)
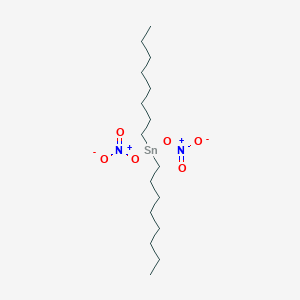
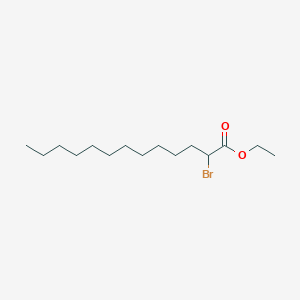
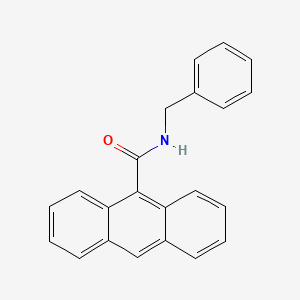
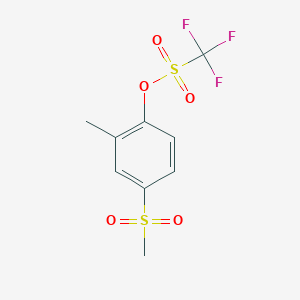
![4-[2-(2,4-Dinitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14610194.png)
